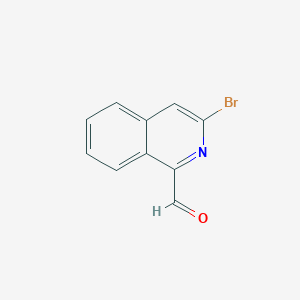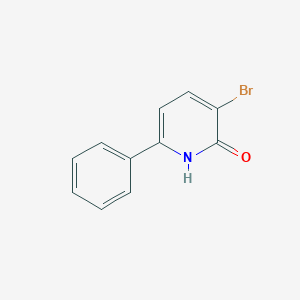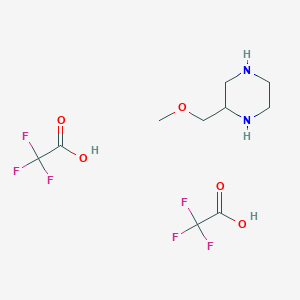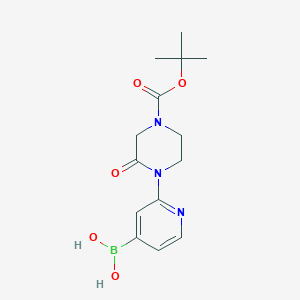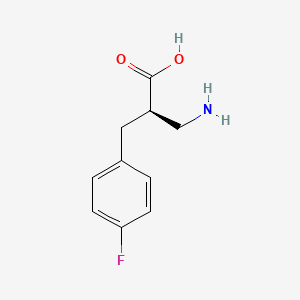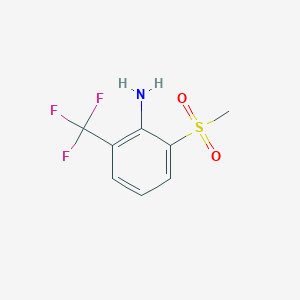
Sodium 1-methyl-1H-imidazole-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-methyl-1H-imidazole-2-sulfinate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various applications. This particular compound is characterized by the presence of a sulfinate group attached to the imidazole ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-methyl-1H-imidazole-2-sulfinate typically involves the reaction of 1-methylimidazole with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the sulfinate group at the desired position on the imidazole ring. The general reaction can be represented as follows:
[ \text{1-methylimidazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-methyl-1H-imidazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: Under specific conditions, the sulfinate group can be reduced to a thiol group.
Substitution: The imidazole ring can undergo substitution reactions, where the sulfinate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sodium 1-methyl-1H-imidazole-2-sulfonate.
Reduction: 1-methyl-1H-imidazole-2-thiol.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Sodium 1-methyl-1H-imidazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and thiol derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 1-methyl-1H-imidazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Sodium 1-methyl-1H-imidazole-2-sulfonate: An oxidized form of the sulfinate compound.
1-methyl-1H-imidazole-2-thiol: A reduced form of the sulfinate compound.
Other imidazole derivatives: Compounds with different substituents on the imidazole ring.
Uniqueness: Sodium 1-methyl-1H-imidazole-2-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other imidazole derivatives.
Propriétés
Formule moléculaire |
C4H5N2NaO2S |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
sodium;1-methylimidazole-2-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-3-2-5-4(6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
RKYHASJZBVINHQ-UHFFFAOYSA-M |
SMILES canonique |
CN1C=CN=C1S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


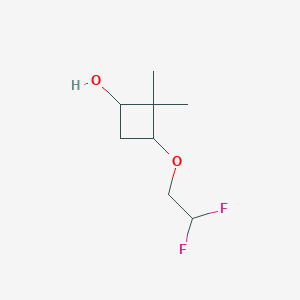
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)


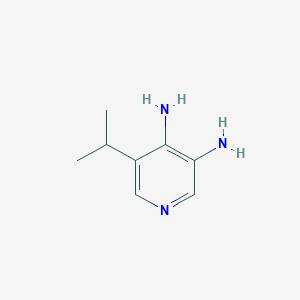
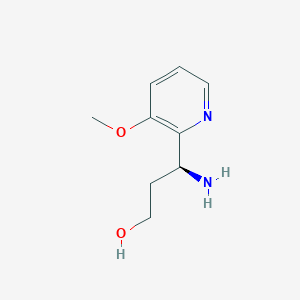
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
